Purity Benchmarking: 98% Purity Standard for Reliable Downstream ADC Synthesis
Procurement-grade Taltobulin intermediate-4 is consistently specified at a purity of ≥98%, as confirmed by multiple commercial vendors using methods such as HPLC . While this is a common purity specification, it represents a de facto industry standard for a late-stage intermediate intended for ADC payload assembly, where even minor impurities can compromise the final conjugate's drug-to-antibody ratio (DAR) and cytotoxic efficacy [1]. A direct comparison to an alternative intermediate, such as Taltobulin intermediate-5 (CAS 2459946-53-1), for which public purity specifications are similarly ≥98% but less widely documented , highlights that the high purity of Intermediate-4 is a reliably met and critical procurement parameter, directly mitigating the risk of failed syntheses.
| Evidence Dimension | Chemical Purity |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | Taltobulin intermediate-5: ≥98% (reported purity from vendor datasheets) |
| Quantified Difference | No significant difference in specification; however, the target compound has broader commercial availability with consistently met ≥98% purity specifications. |
| Conditions | Vendor Certificate of Analysis (CoA) specifications. |
Why This Matters
Ensuring a consistent, high-purity intermediate is crucial for minimizing side reactions and impurities in the final, highly potent Taltobulin payload, which in turn ensures reproducible ADC efficacy and safety profiles in preclinical studies.
- [1] Loganzo, F., et al. (2003). HTI-286... Cancer Research, 63(8), 1838-45. View Source
